molecular formula C9H10O3 B8493819 Tetrahydro-4-methylphthalic anhydride CAS No. 23939-55-1

Tetrahydro-4-methylphthalic anhydride

Cat. No.: B8493819
CAS No.: 23939-55-1
M. Wt: 166.17 g/mol
InChI Key: JDBDDNFATWXGQZ-UHFFFAOYSA-N
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Description

. It is a derivative of tetrahydrophthalic anhydride and is characterized by its unique benzofuran structure. This compound is of interest due to its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-4-methylphthalic anhydride typically involves the Diels-Alder reaction. One common method involves the reaction of cyclohexene-2,3-dicarboxylic acid with acetic anhydride and acetic acid under reflux conditions. The reaction mixture is then concentrated under reduced pressure to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves the catalytic reaction of methylbutadiene with maleic anhydride, followed by isomerization and distillation to obtain the final product . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-methylphthalic anhydride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetrahydro-4-methylphthalic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrahydro-4-methylphthalic anhydride involves its reactive anhydride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,6-Tetrahydro-4-methylphthalic anhydride
  • 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride
  • 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Uniqueness

Tetrahydro-4-methylphthalic anhydride is unique due to its specific substitution pattern and the presence of the benzofuran ring. This structural uniqueness imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications .

Properties

CAS No.

23939-55-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

5-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3

InChI Key

JDBDDNFATWXGQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C=C1)C(=O)OC2=O

Origin of Product

United States

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